Defined E‑Stereochemistry vs. Z/E Mixture (CAS 104118-88-9)
CAS 123367-22-6 is the pure (E)-stereoisomer, whereas the closely related CAS 104118-88-9 is supplied as an undefined Z/E mixture [1]. X‑ray crystallography has unequivocally confirmed the E‑geometry of the target compound, providing a definitive structural benchmark [2]. In stereosensitive transformations—such as cycloadditions, Michael additions, or palladium‑catalyzed couplings—the presence of the Z‑isomer in the mixture can lead to divergent reaction pathways, reduced yield, and the formation of inseparable diastereomeric byproducts. Procuring the defined E‑isomer eliminates this source of experimental irreproducibility.
| Evidence Dimension | Stereochemical definition (E/Z configuration) |
|---|---|
| Target Compound Data | Pure (E)-isomer, confirmed by X‑ray crystallography |
| Comparator Or Baseline | CAS 104118-88-9, supplied as Z/E mixture (undefined ratio) |
| Quantified Difference | Target is a single defined stereoisomer; comparator is a mixture of two stereoisomers |
| Conditions | Commercial sourcing specifications and single‑crystal X‑ray diffraction analysis |
Why This Matters
For procurement, the defined E‑isomer ensures stereochemical homogeneity, which is essential for reproducible synthetic outcomes and for meeting regulatory expectations in pharmaceutical intermediate supply chains.
- [1] Building Block. (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide – CAS 123367-22-6. Product Page (notes Related CAS 104118-88-9 as Z/E mix). View Source
- [2] Cordes, D. B.; Smellie, I. A.; Chalmers, B. A. X‑ray crystallography characterization of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide. Molbank 2024, 2024, M1862. View Source
